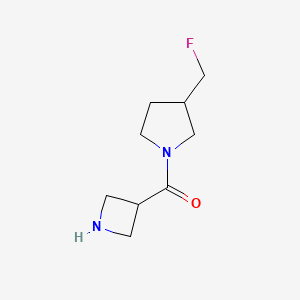

Azetidin-3-yl(3-(fluoromethyl)pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

azetidin-3-yl-[3-(fluoromethyl)pyrrolidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15FN2O/c10-3-7-1-2-12(6-7)9(13)8-4-11-5-8/h7-8,11H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVHGQJFVTCXJGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CF)C(=O)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Azetidin-3-yl(3-(fluoromethyl)pyrrolidin-1-yl)methanone is a complex organic compound that has garnered attention due to its potential biological activities. This article examines the compound's synthesis, biological mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique azetidine ring fused with a pyrrolidine moiety, which contributes to its distinctive chemical properties. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Azetidine Ring : Utilizing aza-Michael addition reactions.

- Introduction of the Fluoromethyl Group : Achieved through nucleophilic substitution methods.

- Final Coupling : Often involves cross-coupling reactions to integrate the pyrrolidine component.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The compound may act as an inhibitor or modulator, influencing cellular processes and signaling pathways.

The compound's mechanism involves binding to specific proteins, thereby altering their activity. This can lead to a cascade of biological effects, including:

- Enzyme Inhibition : Reducing the activity of enzymes involved in metabolic pathways.

- Receptor Modulation : Affecting neurotransmitter receptors, which can influence neuronal signaling and behavior.

Pharmacological Effects

Research has indicated several potential pharmacological effects of this compound:

- Antitumor Activity : In vitro studies have demonstrated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

- Neurological Effects : The compound may serve as a positive allosteric modulator for certain glutamate receptors, potentially offering therapeutic avenues for neurological disorders.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

Table 1: Summary of Biological Activities in Related Compounds

Scientific Research Applications

The compound Azetidin-3-yl(3-(fluoromethyl)pyrrolidin-1-yl)methanone is a synthetic organic molecule that has garnered attention in various scientific research applications due to its unique structural features and potential biological activities. This article explores the applications of this compound, focusing on its chemical properties, synthesis methods, and documented case studies.

The reactions often require specific solvents and catalysts to optimize yield and purity. For example, reducing agents like lithium aluminum hydride may be used for functional group modifications.

Pharmaceutical Development

This compound has potential applications in drug development, particularly in the design of novel therapeutics targeting specific enzymes or receptors involved in disease pathways. Its structural characteristics allow it to interact with various biological targets, making it a candidate for further pharmacological studies.

Research has indicated that compounds with similar structures exhibit significant biological activities, including anti-cancer properties and enzyme inhibition. The unique combination of azetidine and pyrrolidine rings may contribute to enhanced binding affinity to biological targets.

Material Science

Beyond biological applications, this compound can be explored in material science for the development of new polymers or coatings with unique properties due to its chemical structure.

Case Studies

Several studies have documented the synthesis and application of azetidine derivatives similar to this compound:

- Enzyme Inhibition : A study demonstrated that azetidine derivatives could inhibit specific phosphatidylinositol 3-kinase (PI3K) pathways, which are crucial in cancer progression .

- Synthesis Efficiency : Research highlighted efficient synthetic routes for producing azetidine derivatives with high yields, emphasizing the importance of reaction conditions .

- Biological Evaluation : Investigations into the biological activity of related compounds showed promising results in inhibiting tumor growth in vitro, suggesting potential therapeutic roles .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs differ in fluorine substitution patterns and heterocyclic scaffolds, influencing physicochemical properties and bioactivity:

Key Research Findings

- Fluorine Substitution: Fluorine atoms increase lipophilicity (logP) and resistance to oxidative metabolism, as seen in pyrrolidine-derived cannabinoids. Pyrrolidine analogs with fluoromethyl groups exhibit higher CB1 receptor binding affinity compared to non-fluorinated derivatives .

- Polar Functional Groups : Hydroxymethyl-substituted analogs (e.g., CAS 2092062-77-4) demonstrate lower blood-brain barrier permeability due to increased hydrophilicity, limiting CNS-targeted applications .

Hypothetical Activity Trends

Based on and structural parallels:

- Potency : Pyrrolidine derivatives with fluoromethyl or difluoromethyl groups (CAS 2092726-37-7, 2098036-03-2) are predicted to show superior receptor binding compared to hydroxymethyl or piperidine-containing analogs.

- Selectivity: Fluorinated pyrrolidines may exhibit reduced off-target effects compared to indole-derived cannabinoids, which often display higher potency but poorer selectivity .

Preparation Methods

Starting Materials and Key Intermediates

- Azetidine Synthon: Typically derived from t-butyl 3-(hydroxymethyl)azetidine-1-carboxylate, which serves as a protected azetidine intermediate.

- Fluorination Reagents: Tetrabutylammonium fluoride (TBAF) or hydrogen fluoride/trimethylamine complex are used to introduce the fluoromethyl group.

- Pyrrolidine Synthon: Prepared similarly via protected intermediates, often involving pyrrolidine derivatives bearing substituents amenable to further functionalization.

Fluoromethyl Azetidine Synthesis

The synthesis begins with the preparation of a protected azetidine intermediate:

Step 1: Protection and Activation

- t-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate is prepared and protected to prevent side reactions.

Step 2: Fluorination

- The hydroxymethyl group is converted to a fluoromethyl group using fluorinating agents such as TBAF under reflux conditions.

Step 3: Deprotection

- Acidic conditions (e.g., 4 M HCl) remove protecting groups to yield the free azetidine fluoromethyl derivative.

This sequence is supported by the methodology described in a 2019 synthetic study, where the fluorination step is critical and efficiently performed with TBAF under reflux to install the fluoromethyl substituent on the azetidine ring.

Pyrrolidine Derivative Preparation

- The pyrrolidine moiety bearing the fluoromethyl substituent is synthesized via analogous protection, substitution, and deprotection steps.

- Pyrrolidine synthons are prepared by protecting amine groups, introducing the fluoromethyl group, and subsequent deprotection, as outlined in the same synthetic schemes.

Coupling to Form the Target Methanone

- The azetidine and pyrrolidine synthons are coupled through an amide bond formation.

- This typically involves converting one component into an acyl chloride or Weinreb amide intermediate, followed by reaction with the amine of the other synthon.

- Reduction steps using hydride reagents such as diisobutylaluminum hydride (DIBAL-H) are employed to achieve aldehyde or alcohol intermediates that facilitate further functionalization and coupling.

Key Reagents and Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Protection | t-Butyl carboxylate groups, Lewis acids (e.g., BF3·Me2S) | Protect amine/hydroxyl groups |

| Fluorination | Tetrabutylammonium fluoride (TBAF), HF/trimethylamine | Introduce fluoromethyl group |

| Reduction | DIBAL-H, lithium aluminum hydride (LAH), sodium borohydride | Reduce amides to aldehydes/alcohols |

| Coupling | Acyl chlorides, Weinreb amides, bases (NaH, DABCO) | Form amide linkage |

| Deprotection | Acidic reagents (4 M HCl, trifluoroacetic acid, para-toluenesulfonic acid) | Remove protecting groups |

Representative Synthetic Scheme (Summary)

| Step | Reaction Description | Intermediate/Product |

|---|---|---|

| 1 | Protection of azetidine hydroxymethyl group | t-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate |

| 2 | Fluorination with TBAF under reflux | t-Butyl 3-(fluoromethyl)azetidine-1-carboxylate |

| 3 | Deprotection with 4 M HCl | Free 3-(fluoromethyl)azetidine |

| 4 | Preparation of pyrrolidine synthon via similar steps | 3-(fluoromethyl)pyrrolidine derivative |

| 5 | Formation of acyl chloride or Weinreb amide from azetidine | Activated intermediate for coupling |

| 6 | Coupling with pyrrolidine amine under basic conditions | Azetidin-3-yl(3-(fluoromethyl)pyrrolidin-1-yl)methanone |

| 7 | Purification and characterization | Final pure compound |

Research Findings and Optimization Notes

- Fluorination Efficiency: TBAF is preferred for selective fluorination due to its mildness and high yield under reflux conditions.

- Reduction Steps: Use of DIBAL-H at low temperatures (-40 °C) allows controlled reduction of Weinreb amides to aldehydes, minimizing over-reduction.

- Protecting Groups: Boc (tert-butoxycarbonyl) protection is commonly used for azetidine nitrogen to improve reaction selectivity and facilitate purification.

- Coupling Conditions: Bases such as sodium hydride (NaH) or DABCO enhance nucleophilicity for amide bond formation, improving yields and purity.

- Scale-Up: Industrial-scale synthesis employs large reactors with controlled temperature and nitrogen purging to maintain reaction conditions and product integrity.

Data Table: Summary of Key Synthetic Parameters

| Parameter | Details |

|---|---|

| Fluorinating Agent | Tetrabutylammonium fluoride (TBAF) |

| Protection Group | Boc (tert-butoxycarbonyl) |

| Reducing Agents | DIBAL-H, LAH, sodium borohydride |

| Coupling Base | Sodium hydride (NaH), DABCO |

| Solvents | Tetrahydrofuran (THF), acetonitrile, methanol |

| Temperature Range | -40 °C (reduction) to reflux (fluorination) |

| Purification Methods | Aqueous extraction, organic solvent washes |

| Yield Range | Typically >60% for key steps |

Q & A

Q. What are the common synthetic routes for preparing azetidin-3-yl(3-(fluoromethyl)pyrrolidin-1-yl)methanone?

The synthesis typically involves coupling azetidine derivatives with fluorinated pyrrolidine precursors. A general procedure includes:

- Step 1 : Activation of the carbonyl group using reagents like DBU (1,8-diazabicycloundec-7-ene) in THF to facilitate nucleophilic substitution.

- Step 2 : Purification via column chromatography on silica gel, often pretreated with triethylamine to minimize decomposition of sensitive intermediates .

- Step 3 : Characterization via / NMR and LCMS to confirm structural integrity. Yield optimization (e.g., 71–81%) depends on stoichiometric ratios and reaction time .

Q. How is the compound characterized for purity and structural confirmation?

Standard analytical methods include:

- NMR Spectroscopy : NMR (400 MHz) identifies proton environments, particularly fluoromethyl ( 4.47–4.54 ppm) and azetidine/pyrrolidine backbone signals.

- LCMS/HPLC : Purity assessment (>99%) using reverse-phase columns (C18) with UV detection at 254 nm .

- Elemental Analysis : Validates molecular formula (e.g., CHFNO) .

Q. What safety precautions are recommended for handling this compound?

Refer to Safety Data Sheets (SDS) for:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Storage : Under inert atmosphere (argon) at –20°C to prevent degradation .

Advanced Research Questions

Q. How can diastereomer formation during synthesis be minimized or resolved?

Diastereomers arise from stereochemical diversity in azetidine-pyrrolidine linkages. Strategies include:

- Chiral Catalysts : Use of enantiopure starting materials or asymmetric catalysis to control stereochemistry.

- Chromatographic Separation : Preparative HPLC with chiral columns (e.g., CHIRALPAK® IA) resolves diastereomers (dr 6:1 reported in similar compounds) .

- Crystallization : Differential solubility in hexanes/EtOAC mixtures isolates predominant diastereomers .

Q. What methodologies are used to investigate metabolic stability in vitro?

- Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LCMS.

- CYP450 Inhibition Screening : Fluorinated analogs may exhibit CYP3A4/2D6 inhibition, requiring IC determination .

- Plasma Stability Tests : Measure compound half-life in plasma at 37°C to predict bioavailability .

Q. How do fluorinated substituents impact target binding affinity?

Fluorine’s electronegativity enhances:

- Lipophilicity : Improves membrane permeability (logP optimization).

- Hydrogen Bonding : Fluoromethyl groups stabilize interactions with hydrophobic enzyme pockets (e.g., kinase targets).

- Metabolic Resistance : Reduces oxidative metabolism, as seen in analogs with 3-(fluoromethyl)pyrrolidine moieties .

Q. What computational tools assist in predicting binding modes with biological targets?

- Molecular Docking (AutoDock Vina) : Models interactions with proteins like PI3Kα or GPCRs.

- MD Simulations (GROMACS) : Assesses stability of ligand-receptor complexes over 100-ns trajectories.

- QSAR Models : Correlate substituent effects (e.g., fluorine position) with IC values .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields?

Variations (e.g., 71% vs. 81%) may stem from:

Q. Why do NMR spectra of fluorinated analogs show signal splitting?

- - Coupling : Fluorine atoms split adjacent proton signals (e.g., –CHF groups).

- Dynamic Effects : Conformational flexibility in pyrrolidine rings broadens peaks at room temperature. Use low-temperature NMR (–40°C) to sharpen signals .

Research Design Considerations

Q. How to design SAR studies for optimizing bioactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.